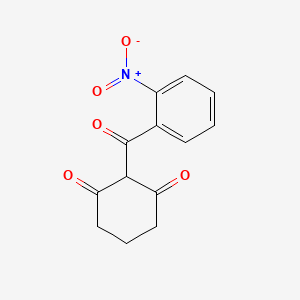

2-(2-Nitrobenzoyl)cyclohexane-1,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

104206-60-2 |

|---|---|

Molecular Formula |

C13H11NO5 |

Molecular Weight |

261.23 g/mol |

IUPAC Name |

2-(2-nitrobenzoyl)cyclohexane-1,3-dione |

InChI |

InChI=1S/C13H11NO5/c15-10-6-3-7-11(16)12(10)13(17)8-4-1-2-5-9(8)14(18)19/h1-2,4-5,12H,3,6-7H2 |

InChI Key |

ZZJZBPYZTKGWTD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Nitrobenzoyl Cyclohexane 1,3 Dione and Analogues

Strategies for C-Acylation of Cyclohexane-1,3-diones

The introduction of an acyl group at the C-2 position of cyclohexane-1,3-dione is the key transformation for creating the target triketone structure. This can be achieved through direct C-acylation or via a rearrangement of an initially formed O-acylated intermediate.

A primary method for synthesizing 2-acylcyclohexane-1,3-diones is the Friedel-Crafts acylation, which employs the reaction of an acyl halide, such as 2-nitrobenzoyl chloride, with cyclohexane-1,3-dione. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution-type reaction typically requires a Lewis acid catalyst, like aluminum chloride (AlCl₃), to activate the acyl halide. masterorganicchemistry.comlibretexts.org

The reaction proceeds through the formation of a highly electrophilic acylium ion (or a complex with the Lewis acid), which is then attacked by the nucleophilic enol or enolate form of the cyclohexane-1,3-dione. A competition between O-acylation (at the enolic oxygen) and C-acylation (at C-2) exists. The initially formed O-acylated product, an enol ester, can often be rearranged to the more thermodynamically stable C-acylated triketone, a process that is central to many synthetic routes. researchgate.net The choice of reaction conditions, including the solvent and catalyst, can influence the ratio of O- to C-acylation.

Alternative acylating agents have been developed to improve reaction efficiency and selectivity. Among these, N-acylimidazoles are particularly effective. nih.gov These compounds are highly reactive electrophiles that serve as potent acyl transfer agents. researchgate.net Specifically, N-perfluoroacylimidazoles have been successfully used for the C-acylation of cyclohexane-1,3-diones to produce 2-perfluoroalkanoylcyclohexane-1,3-diones. researchgate.net

This method can be performed as a one-pot synthesis where the N-perfluoroacylimidazole is generated in situ from perfluorocarboxylic acids or their anhydrides in the presence of 1,1'-carbonyldiimidazole (CDI). researchgate.netgoogle.com The resulting N-acylimidazole is sufficiently reactive to directly acylate the dione at the carbon position, often under milder conditions than those required for traditional Friedel-Crafts reactions. The stability and reactivity of N-acylimidazoles can be influenced by steric and electronic factors of the acyl group and any substituents on the imidazole ring. nih.gov

Table 1: Comparison of Acylating Agents for Cyclohexane-1,3-dione

| Acylating Agent | Typical Catalyst | Key Features |

| Acyl Halides (e.g., 2-nitrobenzoyl chloride) | Lewis Acids (e.g., AlCl₃, FeCl₃) | Standard Friedel-Crafts conditions; may require rearrangement from O-acyl intermediate. |

| N-Acylimidazoles | None required for acylation step | Highly reactive; can be generated in situ; often allows for milder reaction conditions. nih.govresearchgate.net |

| Carboxylic Anhydrides | Carbonyldiimidazole (to form N-acylimidazole) | Used to generate reactive acylating agents for one-pot procedures. researchgate.net |

Enol Ester Rearrangement Processes in Triketone Synthesis

As mentioned, the acylation of cyclohexane-1,3-diones can initially yield a kinetically favored O-acylated product, the enol ester. The conversion of this intermediate to the desired C-acylated triketone is a crucial rearrangement step. researchgate.net This isomerization is driven by the formation of the more thermodynamically stable β-triketone system, which can exist in a stable enol form stabilized by intramolecular hydrogen bonding and chelation with metal ions. researchgate.net

Various catalytic systems can facilitate the O-to-C acyl migration.

Cyanide Ion: The use of a cyanide source, such as acetone cyanohydrin or potassium cyanide, is a well-established method for catalyzing this rearrangement. researchgate.net The mechanism is believed to involve the cleavage of the enol ester by the cyanide ion to transiently form a highly reactive acyl cyanide. This acyl cyanide then acts as a "soft" acylating agent, preferentially attacking the C-2 carbon of the enolate anion of the cyclohexane-1,3-dione, which is liberated in the initial cleavage step. researchgate.net

Organic Bases: Tertiary amines, such as triethylamine (TEA) and 4-dimethylaminopyridine (DMAP), are commonly used as catalysts. mdpi.com These bases can facilitate the rearrangement by promoting the formation of the enolate and by acting as nucleophilic catalysts, potentially forming a reactive N-acylammonium intermediate.

Alkali/Alkaline Earth Metal Carbonates: Bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can also be employed to promote the isomerization. They function by deprotonating the dione moiety, thereby facilitating the intramolecular or intermolecular acyl transfer.

The choice of solvent plays a critical role in both the initial acylation and the subsequent rearrangement. Solvent polarity can influence the reaction pathway and the stability of intermediates.

In Friedel-Crafts type acylations, non-polar solvents such as dichloromethane or 1,2-dichloroethane are common. stackexchange.com For the rearrangement step, aprotic solvents of varying polarities are often used. researchgate.net The rate of rearrangement can be enhanced in more polar aprotic solvents, such as acetonitrile or dimethylformamide (DMF), which can stabilize charged intermediates and facilitate the dissociation required for intermolecular acyl transfer. In contrast, non-polar solvents like toluene may favor an intramolecular rearrangement pathway. The solubility of the catalyst and the substrate-catalyst complex is also a key factor dictated by the solvent. stackexchange.com

One-Pot Synthetic Approaches to 2-Acylcyclohexane-1,3-diones

To improve efficiency, reduce waste, and simplify procedures, one-pot synthetic methods are highly desirable. Such approaches combine multiple reaction steps, such as the formation of the acylating agent, the acylation, and the rearrangement, into a single process without the isolation of intermediates.

One reported one-pot synthesis of 2-perfluoroalkanoylcyclohexane-1,3-diones involves the C-acylation of cyclohexane-1,3-diones using N-perfluoroacylimidazoles that are generated in situ. researchgate.net Another strategy involves a regio-selective and consecutive Michael-Claisen process, starting from acetone and α,β-unsaturated esters to build the substituted cyclohexane-1,3-dione ring system in a single pot. google.com These methods are characterized by their atom economy and operational simplicity, making them attractive for the large-scale synthesis of these valuable compounds. google.com

Table 2: Summary of Synthetic Approaches

| Approach | Description | Advantages |

| Two-Step (Acylation-Rearrangement) | Separate O-acylation followed by catalyzed isomerization to the C-acylated product. | Allows for optimization of each individual step. |

| Direct C-Acylation | Use of highly reactive acylating agents (e.g., N-acylimidazoles) to directly form the C-acyl product. researchgate.net | Avoids the need for a separate rearrangement step, potentially increasing overall yield. |

| One-Pot Synthesis | Combines the generation of the acylating agent, acylation, and rearrangement in a single reaction vessel. researchgate.netgoogle.com | Increased efficiency, reduced waste, operational simplicity. google.com |

Synthesis of Saturated and Unsaturated 2-Acylcyclohexane-1,3-dione Derivatives

The synthesis of 2-acylcyclohexane-1,3-diones can be broadly categorized into methods for preparing saturated and unsaturated derivatives. These methods often serve as foundational steps for creating a diverse library of compounds for structure-activity relationship studies.

A common approach for synthesizing saturated 2-acyl-cyclohexane-1,3-diones involves the C-acylation of a cyclohexane-1,3-dione. One such method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent. In this procedure, the corresponding acid derivative is reacted with a 1,3-cyclohexanedione (B196179), such as 5,5-dimethyl-1,3-cyclohexanedione, in the presence of DCC, triethylamine, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane. The reaction mixture is typically stirred for 24 hours to facilitate the formation of the desired 2-acyl derivative. mdpi.com

Another significant strategy for the synthesis of 2-aroylcyclohexane-1,3-diones, particularly those with a substituted benzoyl moiety like the nitrobenzoyl group, is the rearrangement of an enol ester. For instance, the synthesis of mesotrione (B120641), a commercially important herbicide and a close analogue of the target compound, can be achieved through the rearrangement of 3-oxocyclohex-1-enyl-4-(methylsulfonyl)-2-nitrobenzoate. google.com This type of rearrangement is often catalyzed and provides an efficient route to the final product. google.com

Unsaturated 2-acyl-cyclohexane-1,3-diones are typically prepared through a condensation reaction. A 2-acyl-cyclohexane-1,3-dione can be reacted with an aromatic aldehyde in a solvent such as toluene, with a secondary amine catalyst. The mixture is heated under reflux with a Dean-Stark trap to remove the water formed during the reaction, driving the equilibrium towards the formation of the unsaturated product. mdpi.com

Furthermore, the saturated derivatives can be obtained from their unsaturated counterparts via hydrogenation. The unsaturated 2-acyl-cyclohexane-1,3-dione is dissolved in a solvent like methanol and subjected to a hydrogen atmosphere in a Parr apparatus. This process effectively reduces the double bond in the acyl side chain to yield the corresponding saturated derivative. mdpi.com

The versatility of these synthetic methods allows for the creation of a wide array of 2-acylcyclohexane-1,3-dione derivatives with varying substituents on both the cyclohexane (B81311) ring and the acyl group. This diversity is crucial for optimizing the biological activity of these compounds. nih.govresearchgate.net

Table 1: Synthesis of Saturated 2-Acylcyclohexane-1,3-dione Derivatives

| Starting Material 1 | Starting Material 2 | Reagents | Solvent | Reaction Time | Product |

|---|---|---|---|---|---|

| Acid Derivative | 1,3-Cyclohexanedione or 5,5-dimethyl-1,3-cyclohexanedione | Dicyclohexylcarbodiimide, Triethylamine, 4-Dimethylaminopyridine | Dichloromethane | 24 h | Saturated 2-Acyl-cyclohexane-1,3-dione |

| 3-Oxocyclohex-1-enyl-4-(methylsulfonyl)-2-nitrobenzoate | - | Cyanide source, Alkali or Alkaline earth metal carbonate, Phase transfer catalyst | Non-polar solvent | - | 2-(4-Methylsulfonyl-2-nitrobenzoyl)-1,3-cyclohexanedione |

Table 2: Synthesis and Conversion of Unsaturated 2-Acylcyclohexane-1,3-dione Derivatives

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Solvent | Reaction Time | Product |

|---|---|---|---|---|---|

| 2-Acyl-cyclohexane-1,3-dione | Aromatic Aldehyde | Secondary Amine, Reflux with Dean-Stark trap | Toluene | 12 h | Unsaturated 2-Acyl-cyclohexane-1,3-dione |

| Unsaturated 2-Acyl-cyclohexane-1,3-dione | Hydrogen (4 atm) | Parr apparatus | Methanol | 4 h | Saturated 2-Acyl-cyclohexane-1,3-dione |

Molecular Structure, Conformation, and Tautomeric Equilibria

Advanced Spectroscopic Characterization of 2-(2-Nitrobenzoyl)cyclohexane-1,3-dione and Analogues

A combination of advanced spectroscopic and analytical techniques is employed to characterize the precise molecular structure, confirm its elemental composition, and investigate the dynamic tautomeric equilibria present in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the tautomeric forms of 2-acylcyclohexane-1,3-diones in solution. researchgate.net Studies on this compound and related compounds show that they exist almost exclusively in a chelated enol form. acs.orgacs.org

The ¹H NMR spectrum provides definitive evidence for this enolic structure. A characteristic signal is observed at a very low field, typically around δ 16.1 ppm for this compound, which is indicative of an enolic hydroxyl proton involved in a strong intramolecular hydrogen bond with a neighboring carbonyl oxygen. acs.org The presence of two sharp pseudotriplets for the H4 and H6 protons in some analogs indicates restricted rotation around the C2-C(acyl) bond on the NMR timescale. acs.org However, for this compound, the rotation around this bond is rapid, leading to averaged signals. acs.org

¹³C NMR spectroscopy further supports these findings. In the case of 2-formylcyclohexane-1,3-dione, separate signals are observed for the C1/C3 and C4/C6 carbons, confirming a single, stable enol tautomer. acs.org The chemical shifts are consistent with an enol structure rather than a tri-keto form. acs.orgacs.org

Variable Temperature (VT) NMR studies can provide deeper insights into the dynamics of tautomeric interconversion. researchgate.net For many tautomeric systems, lowering the temperature can slow the rate of exchange between forms, sometimes allowing for the observation of distinct signals for each tautomer from a previously averaged signal at a higher temperature. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Enol Tautomer of this compound in CDCl₃ Data derived from studies on 2-acyl-substituted cyclohexane-1,3-diones. acs.org

| Nucleus | Atom Position | Chemical Shift (ppm) | Description |

| ¹H | OH (enol) | ~16.1 | Low-field shift indicates strong intramolecular H-bond. |

| ¹H | H4, H6 (CH₂) | ~2.6 | Protons on the cyclohexane (B81311) ring. |

| ¹H | H5 (CH₂) | ~2.0 | Proton on the cyclohexane ring. |

| ¹³C | C1, C3 (C=O, C-OH) | ~195, ~190 | Carbonyl and enol carbons. |

| ¹³C | C2 | ~111 | Carbon bearing the acyl group. |

| ¹³C | C4, C6 (CH₂) | ~38 | Carbons on the cyclohexane ring. |

| ¹³C | C5 (CH₂) | ~19 | Carbon on the cyclohexane ring. |

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental formula of this compound and its analogs. Techniques like high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly useful. nih.gov

HR-ESI-MS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For example, in the analysis of a closely related analog, mesotrione (B120641), the precursor ion [M+H]⁺ is observed, confirming its molecular weight. nih.gov LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, enabling the analysis of complex mixtures and the identification of individual components. ebi.ac.uk

Table 2: Illustrative Mass Spectrometry Data for an Analog, Mesotrione (2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione) nih.gov

| Technique | Ionization Mode | Precursor m/z | Adduct | Key Fragment m/z |

| LC-ESI-QTOF | Positive (ESI+) | 340.0485 | [M+H]⁺ | 227.9952 |

Studies on analogs such as 3-hydroxy-2-(4-(methylsulfonyl)-2-nitrobenzoyl)cyclohex-2-enone reveal critical structural details. researchgate.net The data confirms that these molecules exist as the enol tautomer in the crystalline form. The crystal structure clearly shows the planar enol ring and the intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This solid-state analysis provides a static picture that complements the dynamic solution-state information obtained from NMR. researchgate.net

Table 3: Crystallographic Data for the Analog 3-hydroxy-2-(4-(methylsulfonyl)-2-nitrobenzoyl)cyclohex-2-enone researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P12₁/c1 |

| Unit Cell Parameter a | 10.440(1) Å |

| Unit Cell Parameter b | 11.537(1) Å |

| Unit Cell Parameter c | 12.346(1) Å |

| Unit Cell Angle β | 95.115(1)° |

| Volume (V) | 1481.1 ų |

Tautomerism in 2-Acylcyclohexane-1,3-dione Systems

The chemistry of 2-acylcyclohexane-1,3-diones is dominated by keto-enol tautomerism. mdpi.comresearchgate.net This process involves the migration of a proton and the shifting of bonding electrons, resulting in an equilibrium between the triketo form and one or more enol forms.

In principle, this compound can exist in several tautomeric forms. The primary forms considered are the trione (B1666649) form and two equivalent, rapidly interconverting endocyclic keto-enol tautomers. nih.gov In the enol form, one of the ketone groups of the cyclohexane-1,3-dione ring is converted to a hydroxyl group, creating a carbon-carbon double bond within the ring. This enol form is significantly stabilized by the formation of a six-membered pseudo-ring via a strong intramolecular hydrogen bond between the enolic proton and the oxygen of the exocyclic acyl carbonyl group. youtube.com While a trienol form (where all three carbonyls are enolized) is theoretically possible, it is not observed as it lacks the stabilizing intramolecular hydrogen bond and aromaticity. acs.orgacs.org

Experimental data from NMR and X-ray crystallography conclusively demonstrate that the tautomeric equilibrium for 2-acylcyclohexane-1,3-diones lies overwhelmingly in favor of the enol form. acs.orgresearchgate.neticm.edu.pl In solution, the diketo tautomer is typically not detected by NMR spectroscopy, indicating that it constitutes a very small fraction of the equilibrium mixture, if any. acs.orgresearchgate.net

The dominance of the endocyclic enol tautomer is a result of its enhanced thermodynamic stability. icm.edu.pl This stability is primarily attributed to the formation of a strong, resonance-assisted intramolecular hydrogen bond, which creates a stable quasi-aromatic six-membered ring. youtube.com The conjugation of the double bond in the enol system also contributes to its stability. youtube.com Both spectroscopic and crystallographic studies confirm that this chelated endo-enol is the preferred and observed structure for this class of compounds in both solution and the solid state. acs.orgacs.orgresearchgate.net

Computational Chemistry and Theoretical Characterization

Quantum Chemical Methods for Geometry Optimization and Energetics

Quantum chemical calculations are fundamental to determining the stable three-dimensional structures and energies of molecules. Geometry optimization is a process that locates the atomic coordinates corresponding to a minimum on the potential energy surface. arxiv.org For 2-acyl-substituted cyclohexane-1,3-diones, including the 2-(2-nitrobenzoyl) derivative, Density Functional Theory (DFT) has been effectively employed to find optimal molecular structures. researchgate.net

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation and has been successfully used for this class of compounds. researchgate.netnih.gov The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is also critical for accuracy. Studies on related cyclohexane-1,3-dione derivatives have utilized various basis sets, such as the Pople-style 6-31G** and 6-311G(2d,p), as well as the Karlsruhe "def2" family of basis sets like def2-TZVP. researchgate.netnih.gov For certain DFT calculations, basis sets like def2-TZVP are considered to approach the complete basis set limit, offering a good balance between computational cost and accuracy. nih.gov These computational approaches allow for the determination of key structural features and the relative energies of different conformations or isomers. nih.govarxiv.org

| Method/Functional | Common Basis Sets | Application |

|---|---|---|

| DFT/B3LYP | 6-31G**, 6-311G(2d,p) | Geometry optimization and energetics of 2-acyl-cyclohexane-1,3-diones. researchgate.net |

| DFT/PBE1PBE | 6-311++G(2d,p) | Investigation of molecular structures in solution. researchgate.net |

| DFT/M06-2X | def2-TZVP, 6-311++G(d,p) | Used for geometry optimization and frequency calculations in broader chemical studies. chemrxiv.orgnih.gov |

Theoretical Calculation of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra. For nuclear magnetic resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating chemical shifts. researchgate.net

Theoretical values for ¹H and ¹³C NMR parameters of 2-(2-Nitrobenzoyl)cyclohexane-1,3-dione have been calculated using the GIAO-DFT method, often paired with the B3LYP functional and the 6-311G(2d,p) basis set. researchgate.net This approach involves calculating the magnetic shielding constants for the nuclei in the optimized molecular structure. By comparing these calculated values with experimental chemical shifts, researchers can confirm the structures of different tautomers or conformers present in solution. researchgate.net This correlation between theoretical and experimental data provides a powerful tool for structural elucidation. researchgate.net

Prediction of Tautomeric Stability and Equilibrium Constants

Tautomers are isomers that readily interconvert, and predicting their relative stability is a significant challenge where computational chemistry excels. scispace.comchemrxiv.org For cyclohexane-1,3-dione derivatives, which can exist in multiple tautomeric forms (e.g., keto-enol), quantum chemical calculations can determine the energetically preferred forms. nih.gov

By calculating the Gibbs free energies (G) of different tautomers at a specific level of theory, such as B3LYP/6-311+G(d,p), the tautomeric equilibrium constant (K_T) can be evaluated. nih.govnih.gov These calculations have shown that for related systems like 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione, the dienolimine tautomer is the most stable form in a vacuum. nih.gov Such studies are crucial for understanding the intrinsic stability of different isomeric forms and how factors like intramolecular hydrogen bonding contribute to this stability. nih.govnih.gov

| Step | Description | Computational Method |

|---|---|---|

| 1. Geometry Optimization | Optimize the 3D structure of each potential tautomer to find its lowest energy state. | DFT (e.g., B3LYP/6-311+G(d,p)). nih.gov |

| 2. Energy Calculation | Calculate the Gibbs free energy (G) for each optimized tautomer. | DFT (e.g., B3LYP/6-311+G(d,p)). nih.gov |

| 3. Determine Relative Stability | Compare the free energies; the tautomer with the lowest G is the most stable. | ΔG = G(Tautomer B) - G(Tautomer A). |

| 4. Calculate Equilibrium Constant | Use the difference in free energies to calculate the equilibrium constant (K_T). | K_T = exp(-ΔG/RT). nih.gov |

Solvent Models in Computational Studies

Since many chemical processes occur in solution, accurately modeling the effect of the solvent is critical. Implicit solvent models, which treat the solvent as a continuous medium with specific dielectric properties, are a computationally efficient way to account for solvent effects.

The Conductor-like Polarizable Continuum Model (CPCM) and the more general Polarizable Continuum Model (PCM) are widely used for this purpose. researchgate.netresearchgate.net In studies of cyclohexane-1,3-dione derivatives, the PCM has been used in conjunction with DFT calculations [DFT pbe1pbe/6-311++G(2d,p) PCM] to model molecular structures and properties in solvents like chloroform (B151607) (CDCl₃) and dimethylformamide (DMF-d₇). researchgate.net These models are essential for obtaining theoretical results that are comparable to experimental measurements performed in solution.

Advanced Electronic Structure Calculations for Molecular Properties

While DFT methods provide a robust foundation for many calculations, higher levels of theory are sometimes required for greater accuracy, particularly for energetics. Coupled cluster (CC) theory is considered a "gold standard" in quantum chemistry for its high accuracy.

The Domain-based Local Pair Natural Orbital Coupled Cluster method with single-, double-, and perturbative triple excitations (DLPNO-CCSD(T)) is a highly efficient method that makes coupled cluster calculations feasible for molecules with hundreds of atoms. researchgate.net This method provides results that are very close to the canonical CCSD(T) method but at a fraction of the computational cost. chemrxiv.orgresearchgate.net While specific applications to this compound are not detailed, the DLPNO-CCSD(T) method represents the state-of-the-art for obtaining highly accurate single-point energies, reaction barriers, and other molecular properties for complex organic molecules. chemrxiv.orgresearchgate.net

Analysis of Activation Free Energies for Molecular Rotations

Computational chemistry can be used to study the dynamics of molecular processes, such as the rotation around single bonds or the interconversion between tautomers, by calculating the activation free energy of the process. This involves locating the transition state (TS) structure that connects the initial and final states.

For derivatives of cyclohexane-1,3-dione, DFT calculations have been used to determine the energies of transition states for the proton transfer process between stable tautomers. nih.govnih.gov The energy difference between the transition state and the reactant is the activation energy, which provides insight into the rate of the interconversion process. For example, in a related system, activation energies for proton transfers were calculated to be in the range of 2.9-3.2 kcal/mol. researchgate.net A similar computational approach can be applied to determine the energy barriers for the rotation of the 2-nitrobenzoyl group relative to the cyclohexane-1,3-dione ring, providing a quantitative measure of its conformational flexibility.

Reactivity, Derivatization, and Transformation Pathways

Reaction Mechanisms Involving the 1,3-Dicarbonyl Moiety

The 1,3-dicarbonyl moiety within the cyclohexane (B81311) ring is the principal determinant of the compound's reactivity. This structural feature confers significant acidity to the hydrogen atom at the C2 position, which is situated between the two carbonyl groups. Deprotonation at this site by a base leads to the formation of a resonance-stabilized enolate ion. youtube.com This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Synthetic Transformations for Developing Novel Analogues

The unique structural features of 2-acylcyclohexane-1,3-diones, including 2-(2-Nitrobenzoyl)cyclohexane-1,3-dione, make them valuable building blocks for the synthesis of novel analogues. researchgate.net Synthetic strategies often leverage the reactivity of the 1,3-dicarbonyl system. C-acylation of cyclohexane-1,3-dione is a common method for introducing various acyl groups at the C2 position, allowing for the generation of a library of derivatives with different side chains. researchgate.netresearchgate.net

Subsequent transformations can be performed to modify both the cyclohexane ring and the acyl moiety. For instance, the carbonyl groups can undergo reduction, or the ring can be functionalized further. These transformations enable the systematic exploration of structure-activity relationships, which is particularly relevant in fields like herbicide development, where 2-acylcyclohexane-1,3-diones are known inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov The ability to chelate metal ions is a crucial aspect of their biological activity. nih.govnih.gov

Heterocyclic Annulation Reactions of 2-Acylcyclohexane-1,3-diones

A significant application of 2-acylcyclohexane-1,3-diones is their use as precursors in heterocyclic annulation reactions. These reactions involve the condensation of the triketone system with dinucleophilic reagents, leading to the formation of fused heterocyclic structures.

The reaction of 2-acylcyclohexane-1,3-diones with substituted phenylhydrazines is a well-established and high-yield method for the synthesis of indazolone derivatives. researchgate.netosi.lv The reaction proceeds through the initial formation of a hydrazone intermediate at the exocyclic carbonyl group, followed by an intramolecular cyclization and dehydration, leading to the fused indazolone ring system. This regioselective synthesis allows for the creation of new regioisomeric indazolones, including those containing fluorine atoms. researchgate.netosi.lv

| Reactant A (2-Acylcyclohexane-1,3-dione) | Reactant B (Dinucleophile) | Product | Reference |

| 2-Acylcyclohexane-1,3-diones | 4-Fluorophenylhydrazine hydrochloride | Fluorine-containing indazolones | osi.lv |

| 2-Acylcyclohexane-1,3-diones | Pentafluorophenylhydrazine | Fluorine-containing indazolones | osi.lv |

| 2-[(1H-1,2,3-triazol-1-yl)acetyl]cyclohexane-1,3-diones | Phenylhydrazine hydrochloride | Indazolones | researchgate.net |

Isoxazolone derivatives can also be synthesized from 2-acylcyclohexane-1,3-dione precursors. One synthetic route involves the transformation of the 2-polyfluoroalkanoylcyclohexane-1,3-dione into its corresponding vinylogous chloride. researchgate.net Subsequent reaction of this intermediate with sodium azide (B81097) in a suitable solvent like dimethylformamide yields regioisomeric 3-polyfluoroalkyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-ones. researchgate.net More broadly, the synthesis of isoxazole (B147169) and isoxazoline (B3343090) rings often utilizes 1,3-dipolar cycloaddition reactions, where a nitrile oxide, generated in situ from an aldoxime or a nitroalkane, reacts with an alkene or alkyne. mdpi.comnih.govnih.gov

| Precursor | Reagents | Product Type | Reference |

| 2-Polyfluoroalkanoylcyclohexane-1,3-diones | 1. Thionyl chloride (or similar) 2. Sodium azide | 3-Polyfluoroalkyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-ones | researchgate.net |

| 2-(Thienylcarbonyl)cyclohexane-1,3-dione | Hydroxylamine (B1172632) | Isoxazolone derivative | researchgate.net |

The reaction with N,N-dinucleophiles is a general and powerful strategy for the derivatization of 2-acylcyclohexane-1,3-diones. researchgate.net As discussed, phenylhydrazines are key reagents for the synthesis of indazolones. researchgate.net Another important class of N,N-dinucleophiles is o-phenylenediamines. The condensation of 2-acyl-1,3-indandiones (a related class of compounds) with o-phenylenediamines has been shown to produce benz[b]indeno[1,2-e] osi.lvmdpi.comdiazepin-12(5H)-ones. lookchem.com Similarly, 2-perfluoroalkanoylcyclohexane-1,3-diones react with o-phenylenediamine (B120857) to yield corresponding benzodiazepinones. researchgate.net This transformation provides access to seven-membered heterocyclic rings fused to the cyclohexane system.

| Precursor | N,N-Dinucleophile | Resulting Heterocycle | Reference |

| 2-Perfluoroalkanoylcyclohexane-1,3-diones | Phenylhydrazines | Indazolones | researchgate.net |

| 2-Perfluoroalkanoylcyclohexane-1,3-diones | o-Phenylenediamine | Benzodiazepinones | researchgate.net |

| 2-Acyl-1,3-indandiones | o-Phenylenediamines | Benz[b]indeno[1,2-e] osi.lvmdpi.comdiazepin-12(5H)-ones | lookchem.com |

Coordination Complex Formation with Metal Ions

The 1,3-dicarbonyl moiety of cyclohexane-1,3-dione and its derivatives can act as an effective chelating agent for various metal ions. nih.gov The oxygen atoms of the carbonyl groups can coordinate to a metal center, forming stable complexes. For instance, ligands derived from the reaction of cyclohexane-1,3-dione with hydrazones, such as 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione and 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione, have been used to synthesize novel Cu(II) and Zn(II) complexes. nih.gov In these complexes, the ligands can be bidentate or tridentate, coordinating to the metal ions through the carbonyl oxygen and hydrazone nitrogen atoms. nih.gov This chelating ability is also linked to the biological activity of some triketone herbicides, which inhibit metalloenzymes by coordinating to the ferrous ion in the active site. nih.govnih.gov

Chemical Degradation and Biotransformation Pathways of this compound Derivatives

The chemical and biological transformation of this compound and its derivatives, such as the herbicide mesotrione (B120641), is a critical area of study for understanding their environmental fate and metabolic pathways. These pathways involve a series of reactions, including hydroxylation, fragmentation, and reduction, which lead to the formation of various degradation products.

Hydroxylation Products

Hydroxylation is a primary metabolic pathway for derivatives of this compound, such as mesotrione. This process, often mediated by cytochrome P450 monooxygenases, introduces hydroxyl groups onto the molecule, typically on the cyclohexanedione ring. acs.org This initial transformation is a key step in the detoxification process in tolerant organisms. nih.gov

In studies on the metabolism of mesotrione in multiple-herbicide-resistant Palmer amaranth, two primary hydroxylation products have been identified: 4-OH-mesotrione and 5-OH-mesotrione. acs.orgnih.gov The formation of 4-OH-mesotrione is a common and rapid metabolic step. nih.gov The production of 5-OH-mesotrione has also been observed in certain resistant plant species. acs.orgnih.gov

| Original Compound | Hydroxylation Product | Description |

| Mesotrione | 4-OH-Mesotrione | A primary metabolite formed by the addition of a hydroxyl group to the 4-position of the cyclohexane-1,3-dione ring. nih.gov |

| Mesotrione | 5-OH-Mesotrione | A metabolite formed by the addition of a hydroxyl group to the 5-position of the cyclohexane-1,3-dione ring. nih.gov |

Fragmentation Products

The degradation of this compound derivatives can also proceed through the cleavage of the molecule, resulting in distinct fragmentation products. This breakdown typically involves the separation of the benzoyl and cyclohexanedione rings.

For mesotrione, this fragmentation leads to the formation of cyclohexane-1,3-dione and substituted benzoic acid derivatives. researchgate.netnih.gov Two significant benzoic acid metabolites are 4-(methylsulfonyl)-2-nitrobenzoic acid (MNBA) and 2-amino-4-(methylsulfonyl)benzoic acid (AMBA). researchgate.netnih.gov The formation of AMBA from MNBA involves the reduction of the nitro group. researchgate.net Similarly, studies on nitisinone (B1678953) (NTBC), another derivative, have shown its degradation into 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) and 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) under acidic conditions. nih.gov

| Original Compound | Fragmentation Product | Chemical Name |

| Mesotrione | Cyclohexane-1,3-dione | Cyclohexane-1,3-dione |

| Mesotrione | MNBA | 4-(methylsulfonyl)-2-nitrobenzoic acid researchgate.netnih.gov |

| Mesotrione | AMBA | 2-amino-4-(methylsulfonyl)benzoic acid researchgate.netnih.gov |

| Nitisinone | NTFA | 2-nitro-4-(trifluoromethyl)benzoic acid nih.gov |

| Nitisinone | ATFA | 2-amino-4-(trifluoromethyl)benzoic acid nih.gov |

Reduction Products

The reduction of the nitro group on the benzoyl ring is another important transformation pathway. This process can lead to the formation of hydroxylamine derivatives as intermediates.

In the biodegradation of mesotrione by certain bacteria, the metabolic pathway involves the reduction of the nitro group to a hydroxylamine intermediate. researchgate.net This hydroxylamine can then undergo intramolecular cyclization to form an isoxazolol intermediate, which is ultimately transformed into AMBA. researchgate.net Further reductive transformation of the nitro (NO2) moiety can proceed through intermediates bearing nitroso (NO) and hydroxylamino (NHOH) groups. researchgate.net

| Transformation | Intermediate Product | Description |

| Nitro Group Reduction | Hydroxylamine Derivative | An intermediate formed during the reduction of the nitro group of the benzoyl ring. researchgate.netresearchgate.net |

| Nitro Group Reduction | Nitroso Intermediate | A transient species formed during the multi-step reduction of the nitro group. researchgate.net |

Emerging Research Directions in 2 2 Nitrobenzoyl Cyclohexane 1,3 Dione Chemistry

Rational Design of Derivatives Based on Structural and Computational Insights

The rational design of novel bioactive molecules is a cornerstone of modern drug and agrochemical discovery. mdpi.com For derivatives of 2-(2-nitrobenzoyl)cyclohexane-1,3-dione, this approach relies heavily on understanding the three-dimensional structure of the target enzyme, primarily HPPD, and using computational tools to predict molecular interactions. informahealthcare.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a key computational technique used to correlate the structural or property descriptors of compounds with their biological activity. nih.gov For triketone herbicides, QSAR studies help identify the electronic and steric features that enhance or diminish inhibitory activity. informahealthcare.comnih.gov Researchers have successfully developed reliable and predictive QSAR models for various series of 2-acylcyclohexane-1,3-diones, which guide the synthesis of more potent derivatives. nih.govnih.govnih.gov These models can analyze substituent effects, allowing for the proposal of new derivatives with improved performance. nih.gov

Molecular Docking and Dynamics: Molecular docking simulates the binding of a ligand to the active site of a target protein, providing crucial insights into the binding conformation and interactions. For HPPD inhibitors, docking studies have revealed that a key interaction involves the bidentate chelation of a ferrous ion in the enzyme's active site by the two adjacent carbonyl groups of the triketone moiety. hep.com.cn Furthermore, interactions such as π-π stacking between the aromatic rings of the inhibitor and phenylalanine residues (e.g., Phe381, Phe424) in the active site are critical for high-affinity binding. informahealthcare.comhep.com.cn Molecular dynamics (MD) simulations are then used to assess the stability of these ligand-protein complexes over time. researchgate.net This combined computational approach allows for the in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and biological evaluation. researchgate.net

| Technique | Principle | Application and Insights Gained |

|---|---|---|

| QSAR | Correlates chemical structure variations with changes in biological activity. | Identifies key electronic and steric properties of substituents that influence herbicidal or therapeutic potency. nih.govnih.gov |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand within a target's active site. | Reveals binding modes, such as metal chelation and π-π stacking, guiding modifications to enhance ligand-receptor interactions. informahealthcare.comhep.com.cn |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior and movement of atoms and molecules. | Assesses the stability of the predicted ligand-protein complex in a simulated physiological environment. researchgate.net |

Advanced Analytical Methodologies for Complex System Analysis

The detection and quantification of this compound and its derivatives in complex environmental and biological matrices require sophisticated analytical methods. Research on the closely related herbicide Mesotrione (B120641) has spurred the development of robust techniques capable of high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant technique for the quantitative analysis of triketone compounds in water and soil. epa.govepa.gov The method involves separation using High-Performance Liquid Chromatography (HPLC), often with a polymer-based column to avoid the chelation of the analyte with metal impurities in standard silica (B1680970) columns. epa.gov Detection is achieved with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and allows for quantification at very low levels, such as the 0.05 µg/L limit of quantitation (LOQ) in water. epa.gov

HPLC with Diode Array (DAD) or Fluorescence Detection (FLD): While LC-MS/MS is the gold standard, HPLC with other detectors is also employed. HPLC-DAD has been used to monitor the degradation of Mesotrione in microbial cultures. uepg.br For enhanced sensitivity, a method involving HPLC with fluorescence detection has been developed. nih.govacs.org This technique requires a chemical derivatization step where Mesotrione and its primary metabolite, 4-methylsulfonyl-2-nitrobenzoic acid (MNBA), are converted to a fluorescent analyte, 2-amino-4-methylsulfonyl-benzoic acid (AMBA), enabling detection at low concentrations in crops, soil, and water. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS): For the structural characterization of newly synthesized derivatives, high-resolution mass spectrometry (e.g., Q-TOF LC/MS) is indispensable. It provides highly accurate mass measurements, which are crucial for confirming the elemental composition of the target molecules. researchgate.net

| Methodology | Application | Typical Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|

| LC-MS/MS | Quantification in environmental water | 0.05 µg/L | epa.gov |

| LC-MS/MS | Quantification in soil | 2.0 µg/kg | epa.gov |

| HPLC-FLD (after derivatization) | Quantification in crops | 0.01 mg/kg | nih.gov |

| HPLC-DAD | Monitoring in degradation studies | Method-dependent | uepg.br |

| HRMS | Structural confirmation of new compounds | N/A (Qualitative) | researchgate.net |

Mechanistic Elucidation of Chemical Transformations

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is critical for process optimization and the discovery of new reactions.

Enol Ester Rearrangement: A key step in the synthesis of many 2-benzoylcyclohexane-1,3-diones is the cyanide-catalyzed rearrangement of an enol ester. google.comgoogle.com In the synthesis of Mesotrione, for example, 1,3-cyclohexanedione (B196179) is first condensed with 4-methylsulfonyl-2-nitrobenzoyl chloride to form an enol ester intermediate. google.com This intermediate then undergoes a rearrangement reaction, often catalyzed by a cyanide source in the presence of a base, to yield the final triketone product. google.comgoogle.com Mechanistic studies, including crossover experiments, suggest this transformation proceeds through the cleavage of the enol ester by the cyanide catalyst, leading to the transient formation of an acyl cyanide. This highly reactive species then C-acylates the enolate, which is freed in the initial step, to form the thermodynamically more stable triketone. researchgate.net

Computational Mechanistic Studies: Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms at a molecular level. escholarship.orgnih.gov For related chemical systems, DFT calculations have been used to map potential energy surfaces, locate transition states, and determine activation energies for various reaction pathways. nih.gov For example, computational studies on the [3+2] cycloaddition reactions of nitrilimines, which are also 1,3-dipolar species, have helped to distinguish between concerted and stepwise mechanisms. researchgate.net Similar computational approaches can be applied to elucidate the mechanisms of transformations involving this compound, providing insights into stereoselectivity and regioselectivity that are difficult to obtain experimentally. escholarship.orgnih.gov

Studies on Intermolecular Interactions and Solvation Effects

The biological activity and chemical behavior of this compound are profoundly influenced by its interactions with its molecular environment, including target enzymes and solvents.

Intermolecular Interactions in Biological Systems: As established through molecular docking, the primary interactions driving the inhibition of the HPPD enzyme are coordination and π-π stacking. informahealthcare.comnih.gov The 1,3-dione moiety chelates the Fe(II) ion in the active site, a crucial interaction for inhibitory activity. nih.govhep.com.cn The benzoyl ring and its substituents engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, which further anchors the molecule in the binding pocket. informahealthcare.comhep.com.cn Understanding these specific intermolecular forces is essential for designing derivatives with enhanced binding affinity and selectivity. nih.gov

Solvation Effects: The solvent environment plays a significant role in the chemical properties of β-dicarbonyl compounds, particularly their keto-enol tautomeric equilibrium. missouri.eduresearchgate.netcdnsciencepub.com The polarity of the solvent can influence which tautomer is more stable. missouri.edu Polar solvents tend to favor the tautomer with the higher dipole moment. missouri.edu Furthermore, solvents capable of hydrogen bonding can disrupt the strong intramolecular hydrogen bond present in the enol form, shifting the equilibrium. researchgate.net For instance, in nonpolar solvents, the enol form is often favored due to the stability conferred by the internal six-membered hydrogen-bonded ring. In contrast, polar protic solvents can solvate the carbonyl groups of the keto form and compete for hydrogen bonds with the enol, often favoring the keto tautomer. researchgate.net

Design Principles for Modulating Tautomeric Preference

The existence of this compound in a tautomeric equilibrium between diketo and enol forms is a defining characteristic of this class of compounds. nih.govresearchgate.netruc.dk The enol form is generally considered the active conformation for binding to the HPPD enzyme. nih.gov Therefore, designing derivatives that preferentially exist in the enol form is a key strategy for enhancing biological activity.

Electronic Effects of Substituents: The nature of substituents on both the benzoyl and cyclohexane (B81311) rings can significantly alter the tautomeric preference. Electron-withdrawing groups, such as the nitro group on the benzoyl ring, increase the acidity of the enolic proton. This increased acidity can influence the position of the equilibrium. ruc.dk Studies on simpler β-dicarbonyl systems show that electronegative substituents at the central carbon (the 2-position of the cyclohexane-1,3-dione ring) can favor the keto form, whereas other substituents like alkyl or aryl groups tend to favor the enol tautomer. ruc.dked.gov

Steric and H-Bonding Effects: The stability of the enol tautomer is largely due to the formation of a stable, quasi-aromatic six-membered ring via a strong intramolecular hydrogen bond. researchgate.net The design of derivatives can modulate this preference by introducing steric hindrance that might destabilize this planar, hydrogen-bonded conformation. Conversely, modifications that enhance the strength of this hydrogen bond could further stabilize the enol form. The intrinsic electrostatic repulsion between the oxygen atoms of the 2-acyl group and the 1,3-dione can cause a deformation from planarity, making the enol esters susceptible to enolization and subsequent isomerization, which is a testament to the delicate balance of forces governing the system's preferred state. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-nitrobenzoyl)cyclohexane-1,3-dione, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via condensation reactions between 2-nitrobenzoyl derivatives and cyclohexane-1,3-dione. Key steps include:

- Use of acid catalysts (e.g., acetic acid) to promote keto-enol tautomerization and acylation .

- Optimization of solvent systems (e.g., toluene or dichloromethane) and temperature (60–80°C) to enhance reaction efficiency .

- Purification via recrystallization or column chromatography to isolate the product.

- Critical Variables : Excess cyclohexane-1,3-dione (1.2–1.5 equivalents) improves yields by preventing side reactions. Trace moisture degrades intermediates, necessitating anhydrous conditions .

Q. How is this compound characterized analytically?

- Techniques :

- NMR Spectroscopy : H and F NMR confirm regioselective acylation and detect nitro group positioning. For example, F NMR resolves trifluoromethyl signals (δ −60 to −65 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H] at m/z 343.05) .

- X-ray Crystallography : Resolves spatial arrangement of the dione ring and nitrobenzoyl moiety .

Advanced Research Questions

Q. What is the mechanism of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition by this compound?

- Mechanistic Insights :

- The compound acts as a competitive inhibitor, binding to HPPD’s Fe(II) active site via its 1,3-dione moiety, blocking substrate (4-hydroxyphenylpyruvate) access .

- Kinetic Studies : values range from 2–10 nM, determined via UV-Vis assays monitoring homogentisate formation .

- Computational Modeling : Molecular docking (e.g., Spartan’18) reveals hydrogen bonding between the nitro group and Arg298/His308 residues .

Q. How do metabolic pathways transform this compound in vivo, and what are the implications for toxicity?

- Metabolite Identification :

- Primary Metabolites : 6-Hydroxy derivatives (NTBC-OH) and 2-nitro-4-trifluoromethylbenzoic acid (NTFA) are detected in urine via LC-MS/MS .

- Enzymatic Pathways : Cytochrome P450 isoforms (CYP3A4/CYP2C9) mediate hydroxylation, while glutathione conjugation mitigates reactive intermediates .

- Toxicity Correlations :

- Accumulation of tyrosine due to HPPD inhibition leads to corneal lesions in rats (dose-dependent at ≥3 mg/kg/day) .

- Mitigation Strategy : Co-administration of low-tyrosine diets reduces ocular toxicity in preclinical models .

Q. What strategies improve the selectivity of this compound derivatives for HPPD over off-target enzymes?

- Structure-Activity Relationship (SAR) Studies :

- Nitro Group Modifications : Replacement with chloro or mesyl groups (e.g., sulcotrione) alters binding affinity but retains HPPD inhibition .

- Dione Ring Substitutions : Methyl groups at C4/C5 reduce off-target effects on cytochrome P450 enzymes .

- In Silico Screening : Virtual libraries of 200+ analogs prioritize candidates with >90% predicted HPPD specificity .

Key Challenges & Future Directions

- Metabolic Stability : Improve resistance to CYP450-mediated degradation via fluorinated dione analogs .

- Species-Specific Toxicity : Address disparities between rodent and human metabolic profiles using organ-on-chip models .

- Environmental Impact : Assess soil persistence of nitro derivatives in agricultural settings (linked to herbicidal analogs like mesotrione) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.